Batimastat sodium salt is classified as a hydroxamic acid derivative. It is synthesized from Batimastat, which itself has been investigated in numerous preclinical and clinical studies. The compound's chemical formula is with a molecular weight of approximately 500.63 g/mol. Its CAS number is 130464-84-5 .
The synthesis of Batimastat sodium salt involves several steps, primarily focusing on the formation of the hydroxamic acid moiety, which is critical for its MMP inhibitory activity. One common method includes the acylation of amines with succinic anhydride followed by hydroxylamine treatment to form the hydroxamic acid derivative. This process can be carried out in a one-pot reaction to enhance efficiency .
The general synthetic route includes:
This method allows for the production of various derivatives, expanding the potential applications of Batimastat sodium salt .
The molecular structure of Batimastat sodium salt features a hydroxamic acid functional group, which is essential for its interaction with MMPs. The compound's structure can be represented as follows:
Key structural characteristics include:
Batimastat sodium salt primarily functions through its inhibition of MMPs by binding to their active sites. The mechanism involves the formation of a stable complex between the hydroxamic acid group and the zinc ion within the MMP active site, preventing substrate access and subsequent enzymatic activity.
The reaction can be summarized as follows:
The potency of Batimastat sodium salt varies across different MMPs, with reported IC50 values indicating strong inhibition (3 nM for MMP-1, 4 nM for MMP-2, among others) .
The mechanism by which Batimastat sodium salt exerts its effects involves competitive inhibition of MMPs. The binding of the compound to the active site prevents the cleavage of extracellular matrix components, thereby inhibiting processes such as tumor invasion and metastasis.
Key points include:
Studies have shown that this inhibition leads to reduced angiogenesis and tumor growth in various cancer models .
Batimastat sodium salt exhibits several notable physical and chemical properties:
Relevant data include:
Batimastat sodium salt has been investigated for various scientific applications:
The development of MMP inhibitors represents a significant chapter in enzymology and therapeutic chemistry, beginning with the identification of collagenolytic activity in tadpole tissues by Gross and Lapiere in 1962. This discovery initiated five decades of intensive research into zinc-dependent endopeptidases collectively termed matrix metalloproteinases. Early pharmacological strategies focused on natural protease inhibitors, including tissue inhibitors of metalloproteinases (TIMPs) and tetracycline derivatives, which provided proof-of-concept for MMP modulation but lacked sufficient potency or selectivity for therapeutic application [3] [6].
The 1980s witnessed the emergence of first-generation synthetic MMP inhibitors characterized by peptidomimetic designs incorporating zinc-binding functional groups. These pioneering compounds, including Galardin (GM6001) and Ro31-4724, featured hydroxamic acid moieties that chelated the catalytic zinc ion essential for MMP activity. While these inhibitors demonstrated nanomolar potency in enzymatic assays, they exhibited limited selectivity among the expanding MMP family, which comprises 23 human enzymes with diverse but overlapping substrate specificities. This lack of isoform selectivity, coupled with poor pharmacokinetic properties, significantly hampered clinical translation [6] [8].
Table 1: Evolution of MMP Inhibitor Design Strategies
Generation | Time Period | Representative Compounds | Key Characteristics | Limitations |
---|---|---|---|---|
Natural Inhibitors | 1970s-1980s | TIMPs, Tetracyclines | Physiological relevance, moderate affinity | Low specificity, poor pharmacokinetics |
First Synthetic | 1980s-1990s | Galardin, Ro31-4724 | Peptidomimetic backbone, hydroxamate zinc chelators | Limited selectivity, poor oral bioavailability |
Second Generation | 1990s | Batimastat, Marimastat | Broad-spectrum inhibition, improved potency | Suboptimal solubility, musculoskeletal side effects |
Third Generation | 2000s-present | Prinomastat, Rebimastat | Non-peptidic backbones, improved selectivity | Narrow therapeutic windows in oncology |
The historical trajectory of MMP inhibitor development reflects iterative refinements in molecular design to address the challenges of selectivity, bioavailability, and therapeutic index. Clinical setbacks in cancer trials during the late 1990s, particularly the emergence of musculoskeletal syndrome with marimastat (the orally bioavailable analogue of batimastat), prompted strategic reassessment of MMP targeting. This led to the current generation of highly selective inhibitors designed to spare anti-target MMPs (particularly MMP-1 and MMP-14) while potently inhibiting specific disease-relevant isoforms such as MMP-13 in osteoarthritis and MMP-2/9 in oncology [3] [6] [8].
Batimastat emerged from systematic structure-activity relationship studies conducted at British Biotech Pharmaceuticals Ltd. during the late 1980s. Its design implemented a rational peptidomimetic strategy wherein researchers replaced peptide bonds within substrate-mimicking oligopeptides with non-cleavable chemical linkages while retaining the hydroxamic acid zinc-binding group. This innovative approach yielded a stable pseudopeptide inhibitor capable of occupying the extended substrate-binding cleft of multiple MMPs [4] [7].
The molecular architecture of Batimastat incorporates three critical domains: (1) a thienylthiomethylsuccinyl scaffold mimicking the collagen peptide backbone, (2) an N-methylamide-substituted phenylalanine residue occupying the S1' specificity pocket, and (3) a hydroxamic acid functionality (CONHOH) that chelates the catalytic zinc ion with high affinity. This configuration enables Batimastat to function as a competitive, reversible inhibitor that binds the MMP active site with subnanomolar to nanomolar affinity across multiple isoforms [4] [8].
Table 2: Inhibitory Potency (IC₅₀) of Batimastat Against Key MMP Isoforms
MMP Isoform | Common Name | IC₅₀ (nM) | Primary Substrates |
---|---|---|---|
MMP-1 | Interstitial collagenase | 3 | Collagens I, II, III, VII, VIII |
MMP-2 | Gelatinase A | 4 | Gelatin, collagens IV, V, VII, X |
MMP-3 | Stromelysin-1 | 20 | Aggrecan, fibronectin, laminin |
MMP-7 | Matrilysin | 6 | Fibronectin, gelatin, casein |
MMP-9 | Gelatinase B | 4 | Gelatin, collagens IV, V |
The sodium salt formulation (Batimastat sodium salt) was developed to address the inherent hydrophobicity and limited aqueous solubility of the parent compound, which complicated in vivo administration in preclinical models. Conversion to the sodium salt significantly improved water solubility while maintaining the compound's inhibitory potency against MMPs. This modification facilitated Batimastat's extensive evaluation in diverse disease models, establishing its utility as a prototype for subsequent hydroxamate-based MMP inhibitors [4] [7].
The mechanism of Batimastat involves reversible coordination with the catalytic zinc ion within the MMP active site, with additional stabilizing interactions occurring through hydrogen bonding and hydrophobic contacts within the S1' pocket. X-ray crystallographic studies of Batimastat-bound MMP complexes revealed that the thienylthiomethyl moiety occupies the deep S1' specificity pocket characteristic of many MMPs, while the isobutyl group extends into the S2' subsite, collectively contributing to its broad-spectrum inhibitory profile [8].
Batimastat sodium salt occupies a pivotal transition point in collagenase-targeted therapeutics, bridging early non-specific inhibitors and contemporary isoform-selective agents. Its development represented a paradigm shift in pharmacological approaches to extracellular matrix remodeling diseases by demonstrating that synthetic small molecules could achieve potent, multi-target inhibition of pathologically upregulated MMPs. This broad-spectrum activity positioned Batimastat as a versatile research tool for investigating MMP functions across diverse pathological contexts, including cancer metastasis, muscular dystrophy, and inflammatory conditions [1] [3] [9].
In oncology research, Batimastat sodium salt established proof-of-concept for MMP inhibition as a viable anti-metastatic strategy. Preclinical studies demonstrated its efficacy in reducing tumor invasion through basement membrane barriers and suppressing angiogenesis in xenograft models. These findings validated MMPs as therapeutic targets in cancer metastasis and stimulated the development of orally bioavailable successors like marimastat, although clinical translation was ultimately limited by musculoskeletal side effects associated with broad-spectrum MMP inhibition [4] [7].
Beyond oncology, Batimastat has enabled critical advancements in understanding MMP contributions to genetic disorders. Research in murine models of Duchenne muscular dystrophy (mdx mice) demonstrated that Batimastat administration significantly reduced skeletal muscle necrosis, macrophage infiltration, and centronucleated fibers while improving sarcolemmal integrity through preservation of β-dystroglycan. These effects correlated with improved muscle force production in isometric contraction tests, suggesting therapeutic potential for MMP inhibition in muscular dystrophies [1].
The compound has also demonstrated remarkable versatility in neutralizing toxin-mediated pathologies. Batimastat effectively inhibits snake venom metalloproteinases (SVMPs) from diverse viper species, including Bothrops asper and Echis ocellatus. In preclinical envenoming models, it neutralizes hemorrhagic, proteolytic, and procoagulant activities through direct zinc chelation in SVMP catalytic sites. This application highlights Batimastat's utility beyond mammalian systems and positions it as a potential broad-spectrum antidote for snakebite complications when combined with phospholipase A₂ inhibitors [5] [9].
Table 3: Research Applications of Batimastat Sodium Salt Across Disease Models
Pathological Context | Key Mechanisms Elucidated | Research Outcomes |
---|---|---|
Oncology | Inhibition of tumor invasion and angiogenesis | Validation of MMPs as anti-metastatic targets |
Muscular Dystrophy | Reduction of inflammation and fiber necrosis | Improved muscle function in dystrophic models |
Snake Envenomation | Neutralization of venom metalloproteinases | Abolition of hemorrhage and coagulopathy |
Arthritis | Modulation of aggrecan degradation | Contrast with ADAMTS-specific inhibition needs |
Vascular Remodeling | Effect on extracellular matrix composition | Insights into tissue inhibitor of metalloproteinase dynamics |
Despite its diminished clinical prospects, Batimastat sodium salt maintains significant relevance in contemporary biomedical research as a comparator for next-generation MMP inhibitors and as a tool compound for validating MMP involvement in newly characterized pathologies. Its limitations in selectivity and pharmacokinetics have driven innovative approaches to MMP modulation, including antibody-based inhibitors, exosite-targeting compounds, and prodrug formulations. The compound's enduring scientific legacy lies in establishing foundational principles for targeting zinc-dependent proteases and demonstrating the therapeutic potential of extracellular matrix modulation across diverse disease states [3] [6] [8].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0